molecular formula C18H14BrClN2O5S B3663181 4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate

4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate

Cat. No.: B3663181
M. Wt: 485.7 g/mol
InChI Key: JYJNKXUDYAOLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate is a complex organic compound that features a combination of bromine, chlorine, nitro, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate typically involves multiple steps, starting from simpler aromatic compounds. The process may include:

    Bromination: Introduction of a bromine atom into the aromatic ring using bromine (Br₂) and a catalyst like iron(III) bromide (FeBr₃).

    Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Morpholine Derivatization: Reaction of the intermediate with morpholine and carbon disulfide (CS₂) to form the morpholin-4-ylcarbonothioyl group.

    Esterification: Formation of the ester linkage with 4-chloro-3-nitrobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate can undergo several types of chemical reactions:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) with a palladium catalyst.

    Oxidation Reactions: The morpholine group can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules with potential therapeutic effects.

    Materials Science: As a building block for the development of advanced materials with specific properties.

    Chemical Biology: As a probe for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrobenzoic acid: Shares the bromine and nitro groups but lacks the morpholine and ester functionalities.

    4-Chloro-3-nitrobenzoic acid: Shares the chlorine and nitro groups but lacks the bromine and morpholine functionalities.

Uniqueness

4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate is unique due to the combination of bromine, chlorine, nitro, and morpholine groups in a single molecule

Properties

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O5S/c19-12-2-4-16(13(10-12)17(28)21-5-7-26-8-6-21)27-18(23)11-1-3-14(20)15(9-11)22(24)25/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJNKXUDYAOLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.